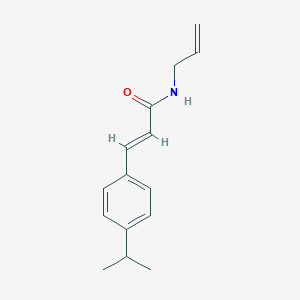
N-(4-methylphenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-propoxybenzamide, also known as flunarizine, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1960s and has since been used for the treatment of migraines, vertigo, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-propoxybenzamide is not fully understood. However, it is believed to work by blocking the influx of calcium ions into cells, which can lead to the relaxation of smooth muscle tissue and the inhibition of neurotransmitter release. This, in turn, can help to reduce the symptoms of migraines and other neurological disorders.
Biochemical and Physiological Effects:
Flunarizine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of migraines, improve balance and coordination in patients with vertigo, and reduce the symptoms of other neurological disorders. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flunarizine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its effects are well-documented. In addition, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are a number of future directions for research on N-(4-methylphenyl)-2-propoxybenzamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be effective in the treatment of certain types of cancer. In addition, it may be useful in the treatment of cardiovascular disease and other inflammatory disorders. Further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-2-propoxybenzamide involves the reaction between 4-methylacetophenone and 2-propoxybenzoyl chloride in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The process is relatively straightforward and has been well-documented in the literature.
Aplicaciones Científicas De Investigación
Flunarizine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of migraines, vertigo, and other neurological disorders. In addition, it has been investigated for its potential use in the treatment of cancer, cardiovascular disease, and inflammatory disorders.
Propiedades
Nombre del producto |
N-(4-methylphenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-7-5-4-6-15(16)17(19)18-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clave InChI |
QOCPMWHFFQZCBW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)









